Ethyl salicylate

Catalog No.
S575609
CAS No.
118-61-6
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl salicylate

CAS Number

118-61-6

Product Name

Ethyl salicylate

IUPAC Name

ethyl 2-hydroxybenzoate

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6,10H,2H2,1H3

InChI Key

GYCKQBWUSACYIF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1O

Solubility

slightly soluble in water, glycerol; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

ethyl salicylate, salicylic acid, ethyl ester

Canonical SMILES

CCOC(=O)C1=CC=CC=C1O

Ethyl salicylate is the ester formed by the condensation of salicylic acid and ethanol []. It is a naturally occurring compound found in wintergreen plants and can be synthesized in a laboratory setting. Ethyl salicylate plays a significant role in scientific research due to its properties as a flavoring agent, fragrance component, and potential therapeutic agent [].


Molecular Structure Analysis

The molecular structure of ethyl salicylate consists of a benzene ring with a hydroxyl group (OH) attached, characteristic of salicylic acid. An ethyl group (CH3CH2) is linked to the carbonyl group (C=O) of the salicylic acid moiety via an ester linkage (C-O-C) []. This structure contributes to its characteristic properties like volatility and solubility. The presence of the aromatic ring and the ester group influence its interaction with other molecules and its biological effects [].


Chemical Reactions Analysis

Synthesis:

Ethyl salicylate can be synthesized through the esterification reaction between salicylic acid and ethanol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid:

C6H4(OH)COOH (salicylic acid) + CH3CH2OH (ethanol) -> C6H4(OH)COOCH2CH3 (ethyl salicylate) + H2O (water) []

Decomposition:

Under basic or acidic conditions, ethyl salicylate can undergo hydrolysis, breaking down back into its original components, salicylic acid and ethanol:

C6H4(OH)COOCH2CH3 (ethyl salicylate) + H2O (water) -> C6H4(OH)COOH (salicylic acid) + CH3CH2OH (ethanol) []

Other Reactions:

Ethyl salicylate can participate in various other reactions depending on the experimental conditions. These may include acylation reactions, where the ester group reacts with other compounds, or oxidation reactions, where the aromatic ring is modified [].


Physical And Chemical Properties Analysis

  • Formula: C9H10O3 []
  • Molar mass: 166.17 g/mol []
  • Density: 1.13 g/cm³ []
  • Melting point: 1 °C []
  • Boiling point: 232 °C []
  • Solubility: Sparingly soluble in water, but soluble in alcohol and ether []
  • Appearance: Clear liquid []
  • Odor: Pleasant odor resembling wintergreen []

Ethyl salicylate exhibits some biological effects, but the mechanisms are not fully understood. It is believed to possess mild analgesic (pain-relieving) and anti-inflammatory properties []. These effects might be related to its ability to inhibit enzymes involved in the inflammatory response. However, further research is needed to elucidate the specific mechanisms [].

Ethyl salicylate is generally considered safe for topical application in low concentrations. However, ingestion of large amounts can be toxic, causing nausea, vomiting, and stomach upset []. In high concentrations or on sensitive skin, it can cause irritation. Due to its structural similarity to aspirin, individuals allergic to aspirin should avoid ethyl salicylate [].

Data:

  • The oral LD50 (lethal dose 50%) of ethyl salicylate in rats is 890 mg/kg [].

Precautions:

  • Avoid contact with eyes and mucous membranes.
  • Do not ingest.
  • Use with caution on sensitive skin.
  • Consult a healthcare professional before using if pregnant, breastfeeding, or taking medications.

Anti-inflammatory Properties:

Research suggests that ethyl salicylate might possess anti-inflammatory properties. Studies on Ethyl salicylate 2-O-β-D-glucoside (ESG), a derivative of ethyl salicylate isolated from a plant source, demonstrated its ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-activated murine macrophages, suggesting its potential as an anti-inflammatory agent []. Further research is needed to explore its efficacy and mechanism of action in vivo models and human studies.

Skin Penetration and Metabolism:

Understanding the skin penetration and metabolism of topical drugs is crucial for developing effective formulations. A study investigated the percutaneous penetration and dermal metabolism of ethyl salicylate in guinea pigs. The research found that the compound exhibited good skin penetration and underwent partial metabolism to salicylic acid within the skin []. This information is valuable for designing topical formulations with desired release profiles and potential therapeutic effects.

Prodrugs for Drug Delivery:

Ethyl salicylate can act as a prodrug, a compound that gets converted into an active form within the body. This property holds potential for targeted drug delivery strategies. In a study, researchers explored TU-2100, a prodrug containing ethyl salicylate, for its potential application in treating acne. The study investigated the skin penetration and metabolism of TU-2100, providing insights into its potential as a prodrug for topical acne treatment [].

Physical Description

Liquid
colourless to pale yellow liquid with a spicy, anisic, wintergreen-like odou

XLogP3

3

Boiling Point

232.5 °C

Density

1.125-1.131

LogP

2.95 (LogP)
2.95

Melting Point

1.0 °C
Mp 1.3 °
1.3°C

UNII

555U6TZ2MV

GHS Hazard Statements

Aggregated GHS information provided by 1678 companies from 7 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

ATC Code

D - Dermatologicals
D01 - Antifungals for dermatological use
D01A - Antifungals for topical use
D01AE - Other antifungals for topical use
D01AE10 - Ethyl hydroxybenzoate

Vapor Pressure

0.08 mmHg

Pictograms

Irritant

Irritant

Other CAS

1321-50-2
118-61-6

Wikipedia

Ethyl salicylate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzoic acid, 2-hydroxy-, ethyl ester: ACTIVE

Dates

Modify: 2023-08-15
NPRA: Deep Heat Sports Pain Relief (Ethyl Salicylate, Glycol Salicylate, Methyl Nicotinate, and Methyl Salicylate) Topical Aerosol

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